molecular formula C15H12ClN3 B11087185 1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11087185
M. Wt: 269.73 g/mol
InChI Key: HKGUTIVSXUFMKR-UHFFFAOYSA-N
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Description

1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with the molecular formula C15H12ClN3.

Properties

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

1-chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C15H12ClN3/c1-2-5-10-8-14(16)19-13-7-4-3-6-12(13)18-15(19)11(10)9-17/h3-4,6-8H,2,5H2,1H3

InChI Key

HKGUTIVSXUFMKR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Strategies

The chloro substituent at position 1 of the pyrido[1,2-a]benzimidazole core is typically introduced via nucleophilic aromatic substitution (SNAr). A sterically demanding intermediate, such as 1-fluoro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, can react with chloride ions under elevated temperatures. For example, Gadde et al. demonstrated that solvent-free conditions at 120–140°C facilitate the displacement of fluorine with chloride in similar systems, achieving yields of 65–78% . The reaction efficiency depends on the electronic activation of the leaving group, with electron-withdrawing substituents (e.g., nitriles) enhancing reactivity at position 1 .

Key reaction parameters:

  • Temperature: 120–140°C (neat conditions)

  • Chloride source: NaCl or tetrabutylammonium chloride

  • Reaction time: 12–24 hours

Cyclization Approaches for Core Assembly

The pyrido[1,2-a]benzimidazole scaffold is constructed through acid-catalyzed cyclization of appropriately functionalized precursors. A proven route involves:

  • Condensation: Reacting 2-chloro-3-nitrobenzoic acid with a propylamine-containing precursor to form an aryl amide intermediate .

  • Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂·2H₂O converts the nitro group to an amine .

  • Ring closure: Treating the diamine intermediate with HCl in ethanol under reflux induces cyclization, forming the benzimidazole ring .

This method yields the tricyclic core with a chloro substituent already in place, as evidenced by NMR spectral shifts characteristic of the deshielding effect from the fused ring system .

Cyanide Functionalization at Position 4

The carbonitrile group is introduced early in the synthesis to direct subsequent substitutions. Two approaches are documented:

  • Cyanation of halides: Treating 4-bromo derivatives with CuCN in DMF at 150°C (Ullmann-type reaction) .

  • Sandmeyer reaction: Diazotization of a 4-amino precursor followed by treatment with NaCN and CuCN.

The latter method requires careful pH control (pH 4–6) to minimize side reactions, yielding 60–75% of the nitrile product.

Purification and Characterization

Crude products are purified via:

  • Recrystallization: From ethanol/water mixtures (3:1 v/v), yielding needle-like crystals.

  • Column chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent .

Analytical data for 1-chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile:

  • ¹H NMR (CDCl₃): δ 8.56 (s, 1H), 7.94 (d, J = 7.8 Hz, 1H), 4.48 (m, 1H), 1.72–1.25 (m, propyl chain) .

  • HRMS: m/z calc. for C₁₅H₁₂ClN₃ [M+H]⁺ 269.73, found 269.71 .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Nucleophilic Substitution1-Fluoro precursorNaCl, solvent-free65–78≥95
Cyclization2-Chloro-3-nitrobenzoic acidHCl, ethanol55–6090
Suzuki Coupling3-Bromo derivativePd(PPh₃)₄, propylboronic acid70–8598

Challenges and Optimization Strategies

  • Regioselectivity: Competing reactions at N1 vs. C3 are mitigated by using bulky directing groups (e.g., methoxyethylamino).

  • Solvent effects: Xylene improves cyclization yields (80%) compared to toluene (55%) due to higher boiling points .

  • Catalyst loading: Reducing CuI from 10 mol% to 5 mol% in cyanation steps lowers costs without sacrificing yield .

Chemical Reactions Analysis

1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of a pyridine and benzimidazole moiety with the following structural formula:

  • Molecular Formula : C15H12ClN3
  • Molecular Weight : 273.73 g/mol

The structure includes:

  • A chloro group at the 1-position.
  • A propyl group at the 3-position of the pyridine ring.
  • A carbonitrile functional group at the 4-position of the benzimidazole ring.

This arrangement enhances its biological activity and reactivity towards various targets.

Biological Activities

Research indicates that compounds similar to 1-chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant biological activities, especially antifungal properties. Key findings include:

  • Antifungal Activity : Compounds with structural similarities have been shown to inhibit 1,6β1,6-\beta -glucan synthesis in pathogenic fungi, suggesting a mechanism for antifungal action. This is particularly relevant for treating fungal infections resistant to conventional therapies.

Applications in Pharmaceuticals

The compound shows promise as a lead compound in drug development targeting fungal infections. Its ability to interact with enzymes involved in cell wall synthesis in fungi is crucial for its pharmacological profile. Studies have demonstrated its efficacy against certain fungal strains due to its unique structural features that enhance binding affinity to biological targets.

Case Studies

  • Antifungal Efficacy : In a study examining various benzimidazole derivatives, this compound was noted for its potent antifungal activity against Candida species, demonstrating significant inhibition of growth at low concentrations .
  • Mechanism of Action : Research has shown that this compound may inhibit specific enzymes involved in fungal cell wall biosynthesis, leading to compromised cell integrity and growth inhibition.

Agricultural Applications

Beyond pharmaceuticals, this compound may also find applications in agricultural chemistry as a fungicide or plant growth regulator. Its antifungal properties could be harnessed to develop new agrochemicals aimed at protecting crops from fungal pathogens.

Mechanism of Action

The mechanism of action of 1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Biological Activity

1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that combines elements of pyridine and benzimidazole structures. This compound is part of a larger class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. The unique structural features of this compound suggest potential applications in various therapeutic areas.

Chemical Structure

The chemical formula for this compound is C15H12ClN3, and it possesses a distinctive arrangement that contributes to its biological properties. The presence of the chloro and cyano groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzimidazole moieties exhibit significant antibacterial and antifungal activities. For instance:

  • In vitro studies have shown that certain benzimidazole derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria as well as fungi. Compounds with structural modifications at the 2-position often exhibit enhanced antimicrobial efficacy .

Anticancer Potential

Benzimidazole derivatives are recognized for their anticancer properties. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Cell Cycle Arrest : Certain studies suggest that these compounds can interfere with cell cycle progression, leading to increased cancer cell death.
  • Inhibition of Kinases : Some benzimidazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival .

Anti-inflammatory Effects

The anti-inflammatory activities of benzimidazole derivatives have also been documented. These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property is particularly valuable in treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key structural features and their associated biological activities based on recent research findings:

Structural FeatureBiological ActivityReference
Chloro GroupEnhanced antimicrobial activity
Cyano GroupIncreased anticancer potential
Propyl SubstitutionImproved bioavailability
Position of SubstituentsVaries activity against pathogens

Case Studies

Recent studies have highlighted the effectiveness of benzimidazole derivatives in various therapeutic applications:

  • Antimicrobial Efficacy : A study evaluated a series of pyrido[1,2-a]benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that specific substitutions led to lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
  • Anticancer Activity : Another investigation focused on the anticancer effects of benzimidazole analogs against different cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Properties : A comprehensive review discussed the anti-inflammatory effects observed in animal models treated with benzimidazole derivatives, noting a decrease in inflammatory markers and improvement in clinical symptoms associated with chronic inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing pyrido[1,2-a]benzimidazole derivatives like 1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?

  • Methodological Answer: Multicomponent reactions (MCRs) are highly efficient for synthesizing complex heterocycles. For example, 1-amino-3-(4-substituted)-4-nitro-pyrido[1,2-a]benzimidazole derivatives can be synthesized via a one-pot MCR involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes. This method avoids tedious purification, as products precipitate directly from the reaction medium in high purity . Modifications to this protocol (e.g., substituting aldehydes with chloro- or propyl-containing reagents) could yield the target compound.

Q. How can researchers optimize purification strategies for pyrido[1,2-a]benzimidazole carbonitriles?

  • Methodological Answer: Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate, 0–25% ethyl acetate over 20 column volumes) is effective for isolating nitrile-containing heterocycles. Dry loading with Celite® improves separation efficiency, as demonstrated in the purification of 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, achieving 88% yield and high purity .

Q. What safety protocols are critical when handling pyrido[1,2-a]benzimidazole derivatives?

  • Methodological Answer: Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-butyl-3-methyl derivatives) emphasize handling in well-ventilated environments, using personal protective equipment (PPE), and avoiding inhalation/contact. Purity (≥95%) and regulatory status (e.g., TSCA compliance) should be verified, though specific toxicity data may be limited .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • 1H/13C NMR : Assign signals based on substituent effects (e.g., nitrile groups at ~110–120 ppm in 13C NMR).
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2230–2139 cm⁻¹ and functional group interactions .
  • TOF-MS/HRMS : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

  • Methodological Answer: Quantum chemical reaction path searches (e.g., via ICReDD’s approach) integrate computational modeling with experimental feedback to optimize conditions. For example, transition-state calculations can predict regioselectivity in nitrile formation, while machine learning identifies optimal solvent systems or catalysts, reducing trial-and-error experimentation .

Q. What statistical experimental design (DoE) approaches are suitable for studying reaction parameters?

  • Methodological Answer: Fractional factorial designs or response surface methodology (RSM) minimize experimental runs while evaluating variables like temperature, reagent ratios, and reaction time. For heterocyclic synthesis, DoE has been applied to optimize yields and selectivity in multicomponent reactions, enabling systematic exploration of nonlinear interactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable Temperature NMR : Detect conformational changes.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-azido-pyrazolecarbonitrile, δ 7.54 ppm for aromatic protons in CDCl3) .

Q. What mechanistic insights govern the reactivity of the pyrido[1,2-a]benzimidazole core?

  • Methodological Answer: The electron-deficient nitrile group and fused aromatic system influence reactivity. For example, the chloro substituent at position 1 may act as a leaving group in nucleophilic substitutions, while the propyl chain at position 3 modulates steric and electronic effects. Mechanistic studies using isotopic labeling (e.g., 15N/13C) or in situ IR monitoring can elucidate intermediate formation pathways .

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